3-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride 3-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219976-46-1
VCID: VC2835240
InChI: InChI=1S/C15H23NO2.ClH/c1-17-15-6-4-14(5-7-15)12-18-10-8-13-3-2-9-16-11-13;/h4-7,13,16H,2-3,8-12H2,1H3;1H
SMILES: COC1=CC=C(C=C1)COCCC2CCCNC2.Cl
Molecular Formula: C15H24ClNO2
Molecular Weight: 285.81 g/mol

3-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride

CAS No.: 1219976-46-1

Cat. No.: VC2835240

Molecular Formula: C15H24ClNO2

Molecular Weight: 285.81 g/mol

* For research use only. Not for human or veterinary use.

3-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride - 1219976-46-1

Specification

CAS No. 1219976-46-1
Molecular Formula C15H24ClNO2
Molecular Weight 285.81 g/mol
IUPAC Name 3-[2-[(4-methoxyphenyl)methoxy]ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C15H23NO2.ClH/c1-17-15-6-4-14(5-7-15)12-18-10-8-13-3-2-9-16-11-13;/h4-7,13,16H,2-3,8-12H2,1H3;1H
Standard InChI Key IKFUHXZEMJANEB-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)COCCC2CCCNC2.Cl
Canonical SMILES COC1=CC=C(C=C1)COCCC2CCCNC2.Cl

Introduction

Chemical Structure and Properties

Molecular Identity and Structural Features

3-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride consists of a piperidine ring with a 2-[(4-methoxybenzyl)oxy]ethyl substituent at the 3-position, present as a hydrochloride salt. The compound belongs to the broader class of substituted piperidines, which are six-membered heterocyclic amines that frequently serve as scaffolds in medicinal chemistry.

The structural components include:

  • A piperidine ring (C₅H₁₀NH)

  • A 4-methoxybenzyl group (p-methoxybenzyl or PMB)

  • An ethyl linker with an oxygen atom (-CH₂CH₂O-)

  • A hydrochloride salt form

Based on structural analogs, the predicted molecular formula would be C₁₅H₂₃NO₂·HCl, with an estimated molecular weight of approximately 285-290 g/mol.

Physical and Chemical Properties

Based on similar piperidine derivatives found in the search results, this compound likely exhibits the following properties:

PropertyPredicted ValueBasis
Physical StateWhite to off-white solidSimilar to related piperidine HCl salts
SolubilitySoluble in polar solvents (methanol, water)Common property of hydrochloride salts
Melting Point180-220°C (estimated)Based on similar piperidine HCl derivatives
StabilityStable under standard conditionsCharacteristic of similar structures
pKaApproximately 9-10 for the piperidine nitrogenBased on typical piperidine compounds

Synthetic Approaches

Key Synthetic Steps

Drawing from the synthesis of related compounds, key reactions might include:

Grignard Reaction

Similar to the synthesis method for 3-phenylpiperidine derivatives described in the patent literature, a Grignard reaction could be employed as a key step for carbon-carbon bond formation . The synthetic route for related compounds involves:

"N-protected 3-piperidone (2) and a para-R₂ substituted phenyl magnesium halide to generate a Grignard reaction to form 3-hydroxy-3-phenyl piperidine (3)" .

Etherification

The attachment of the 4-methoxybenzyl group to the ethyl linker would likely involve an etherification reaction similar to those used for related benzyloxy-substituted piperidines . This reaction typically requires:

  • A base (e.g., triphenylphosphine or sodium hydride)

  • An appropriate solvent (acetonitrile or THF)

  • 4-methoxybenzyl bromide or chloride as the alkylating agent

Structure-Activity Relationships

Key Structural Elements

The compound's specific structural features likely influence its pharmacological properties:

  • The piperidine ring provides a basic nitrogen center essential for many biological interactions

  • The 3-position substitution offers a specific spatial arrangement that can impact receptor binding

  • The 4-methoxybenzyl group provides hydrophobic character and potential π-stacking interactions with aromatic amino acid residues in protein targets

  • The ether linkage introduces flexibility and hydrogen bond acceptor capacity

Comparative Analysis

Comparing with similar compounds from the search results:

CompoundStructural DifferencePotential Impact
3-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine HCl tert-Butyl vs. methoxy groupIncreased lipophilicity, different steric requirements
3-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperidine HCl Different position of methoxy groupAltered electronic distribution and hydrogen bonding pattern

Research Status and Future Directions

Current Knowledge Gaps

Several aspects of 3-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride remain to be elucidated:

  • Comprehensive physicochemical characterization

  • Detailed synthetic procedures optimized for this specific compound

  • Biological activity profile and mechanism of action

  • Crystal structure and conformational preferences

  • Metabolism and pharmacokinetic properties

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